![molecular formula C13H9NO4 B1610035 4-Nitro-2-phenylbenzoic acid CAS No. 124391-60-2](/img/structure/B1610035.png)
4-Nitro-2-phenylbenzoic acid
Overview
Description
4-Nitro-2-phenylbenzoic acid is a chemical compound with the molecular formula C13H9NO4 . It is a nitro derivative of 2-phenylbenzoic acid and consists of a nitro group and a phenyl ring attached to a benzoic acid molecule . It is commonly used in organic synthesis and pharmaceutical research as a building block for more complex compounds .
Molecular Structure Analysis
The molecular structure of 4-Nitro-2-phenylbenzoic acid is defined by its molecular formula, C13H9NO4 . This indicates that it contains 13 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Scientific Research Applications
Heterocyclic Synthesis
4-Nitro-2-phenylbenzoic acid serves as a starting material in heterocyclic synthesis, contributing to the preparation of various nitrogenous heterocycles. These include benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which have significance in drug discovery (Křupková et al., 2013).
Biochemical Applications
A derivative, 5,5′-dithiobis(2-nitrobenzoic acid), synthesized from 4-Nitro-2-phenylbenzoic acid, is valuable in biochemical assays for determining sulfhydryl groups in biological materials (Ellman, 1959).
Paramagnetic Dirhenium Complexes
4-Nitro-2-phenylbenzoic acid reacts with dirhenium compounds to form paramagnetic complexes. These complexes have potential applications in antiproliferative properties against cancer cell lines, showcasing their importance in medicinal chemistry (Mallick et al., 2017).
Luminescence and Coordination Chemistry
The compound is used in synthesizing Eu(III) and Tb(III) complexes, enhancing luminescence in solution and solid-state species. Such applications have implications in optical materials and photophysics (Viswanathan & Bettencourt-Dias, 2006).
Catalytic and Chemical Reactions
4-Nitrobenzoic acid has been employed in room temperature catalytic Wittig reactions, indicating its utility in organic synthesis and reaction mechanisms. These reactions are significant for producing various alkenes (O'Brien et al., 2013).
Environmental Degradation Studies
Studies have used 4-nitrobenzoic acid to understand the degradation kinetics of organic compounds in soils, providing insights into environmental and agricultural chemistry (Nicholls et al., 2000).
Antimicrobial Applications
Some derivatives of 4-nitrobenzoic acid have shown antimicrobial properties, with a range of applications in the medical and pharmaceutical fields (Upmanyu et al., 2011).
Liquid Crystal Research
4-Nitrobenzoic acid derivatives have been explored in liquid crystal research, contributing to the understanding of mesophase transitions and material properties (Murthy, 2004).
properties
IUPAC Name |
4-nitro-2-phenylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)11-7-6-10(14(17)18)8-12(11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBINUQQXMHHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443156 | |
Record name | 4-NITRO-2-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-phenylbenzoic acid | |
CAS RN |
124391-60-2 | |
Record name | 4-NITRO-2-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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